molecular formula C14H14NO3P B14294335 (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid CAS No. 125674-51-3

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid

Cat. No.: B14294335
CAS No.: 125674-51-3
M. Wt: 275.24 g/mol
InChI Key: VCZDPRGJLIEUPL-UHFFFAOYSA-N
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Description

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is a complex organic compound that features a unique structure combining a naphthalene ring, an isoxazole ring, and a phosphinic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid typically involves the cyclization of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . This method is known for its high regioselectivity and wide scope, making it suitable for producing various substituted isoxazoles.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using copper (I) acetylides and nitrile oxides . These reactions are highly reliable and exhibit a wide scope with respect to both components, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and various catalysts such as AuCl3 and CuCl . Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of the compound.

Scientific Research Applications

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives and phosphinic acid-containing molecules. Examples include:

  • 3,5-Disubstituted isoxazoles
  • Phosphinic acid derivatives

Uniqueness

(4,5-Dihydro-3-(1-naphthalenyl)-5-isoxazolyl)methylphosphinic acid is unique due to its specific combination of a naphthalene ring, an isoxazole ring, and a phosphinic acid group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

125674-51-3

Molecular Formula

C14H14NO3P

Molecular Weight

275.24 g/mol

IUPAC Name

methyl-(3-naphthalen-1-yl-4,5-dihydro-1,2-oxazol-5-yl)phosphinic acid

InChI

InChI=1S/C14H14NO3P/c1-19(16,17)14-9-13(15-18-14)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,14H,9H2,1H3,(H,16,17)

InChI Key

VCZDPRGJLIEUPL-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1CC(=NO1)C2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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